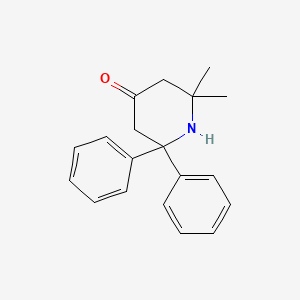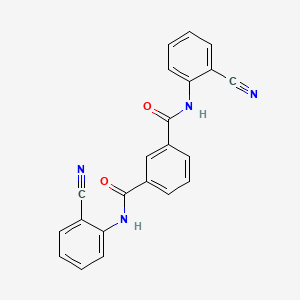![molecular formula C17H24ClN3O3S B3442611 1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B3442611.png)
1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine
説明
1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine, also known as CSPB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising tool for investigating cellular and molecular mechanisms. In
作用機序
1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine is believed to block ion channels by binding to specific sites on the channel protein. The exact mechanism of action of 1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine is still being investigated, but it is thought to involve interactions with the channel pore and the voltage-sensing domains.
Biochemical and Physiological Effects:
1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine has been found to have various biochemical and physiological effects. In addition to blocking ion channels, 1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine has been shown to inhibit the activity of the enzyme carbonic anhydrase II (CAII), which is involved in the regulation of acid-base balance in the body. 1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine has also been found to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One of the main advantages of 1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine is its specificity for ion channels and other target proteins. 1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine has been found to have minimal off-target effects, making it a useful tool for investigating specific cellular and molecular mechanisms. However, one limitation of 1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine is its relatively low potency compared to other channel blockers. This can make it difficult to achieve complete channel blockade without using high concentrations of 1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine, which can have non-specific effects.
将来の方向性
There are several future directions for research on 1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine. One area of interest is the development of more potent and selective 1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine analogs. Another area of interest is the investigation of 1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine's effects on other ion channels and target proteins. Additionally, the potential therapeutic applications of 1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine in the treatment of pain and inflammation are also being explored.
科学的研究の応用
1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine has been found to have various applications in scientific research. One of the main uses of 1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine is as a tool for investigating ion channels. 1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine has been shown to block the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. 1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine has also been found to block the acid-sensing ion channel 1a (ASIC1a), which is involved in sensory processing and pain perception.
特性
IUPAC Name |
(4-chloro-3-piperidin-1-ylsulfonylphenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3S/c1-19-9-11-20(12-10-19)17(22)14-5-6-15(18)16(13-14)25(23,24)21-7-3-2-4-8-21/h5-6,13H,2-4,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPZTUYAMVWRRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-piperidin-1-ylsulfonylphenyl)-(4-methylpiperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3442557.png)
![4-[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid](/img/structure/B3442560.png)
![2,2'-[1,3-phenylenebis(carbonylimino)]dibenzoic acid](/img/structure/B3442561.png)

![2,4-dichloro-N-{4-[(2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B3442575.png)
![N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide](/img/structure/B3442576.png)
![3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3442577.png)
![N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3442580.png)

![3-amino-6-propylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3442624.png)
![N-(tert-butyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3442632.png)